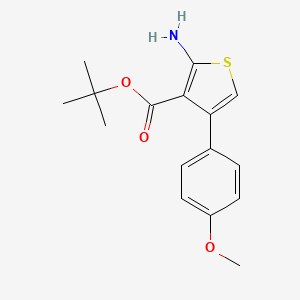

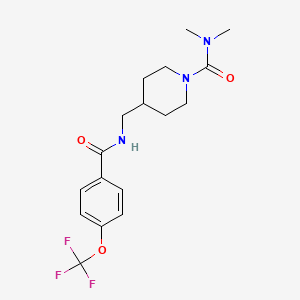

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various substrates . For instance, a compound with a similar structure was synthesized by the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” are not well-documented .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in pharmaceutical research and development. The synthesis process involves multiple steps, including acylation, nucleophilic substitution, and reduction, with an emphasis on optimizing the yield and confirming the structure of the synthesized compounds through MS and 1HNMR techniques (Zhao, Guo, Lan, & Xu, 2017).

Development of Novel Synthetic Methods

Research also focuses on the development of novel synthetic methods using this compound as an intermediate. For instance, a study on the synthesis of enantiomerically pure β-amino acids highlights the use of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate derivatives in creating complex amino acids, which are crucial in the synthesis of peptides and proteins. This process involves several key steps, including acylation, annulation, and stereoselective reactions, demonstrating the compound's utility in creating structurally and functionally diverse molecules (Lakner, Chu, Negrete, & Konopelski, 2003).

Application in Solid-Phase Peptide Synthesis

Another application is found in the field of solid-phase peptide synthesis, where derivatives of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate are used as linkers. This application underscores the compound's role in facilitating the synthesis of sensitive peptides, benefiting from its high acid lability which is crucial for the cleavage and purification of peptides (Isidro-Llobet, Boas, Jensen, Álvarez, & Albericio, 2008).

Contribution to Material Science

The compound's applications extend beyond pharmaceuticals into materials science. For example, it has been used in the synthesis of dendritic macromolecules with stiff, hydrocarbon interiors. This research explores the transformation of tert-butyl esters to carboxylic acids through a solid-state thermolytic process, contributing to the development of materials with unique solubility and functional properties (Pesak, Moore, & Wheat, 1997).

Role in Analytical Chemistry

Furthermore, the compound is involved in analytical chemistry applications, particularly in the profiling of metabolites. Its derivatives have been used in the gas-chromatographic profiling method for the determination of catecholamine metabolites, demonstrating the compound's utility in the diagnosis and monitoring of various diseases and conditions (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(2,3)20-15(18)13-12(9-21-14(13)17)10-5-7-11(19-4)8-6-10/h5-9H,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDLPBXNRYYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)

![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)

amine hydrochloride](/img/structure/B2386809.png)